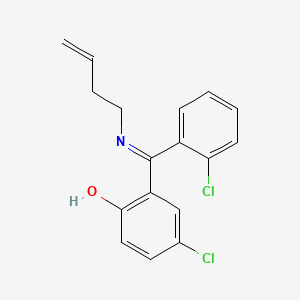

2-((3-Butenylimino)(2-chlorophenyl)methyl)-4-chlorophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

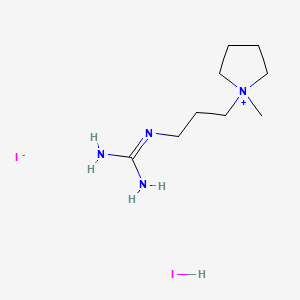

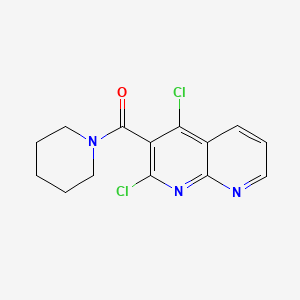

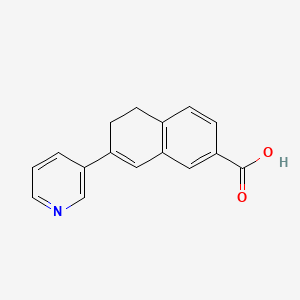

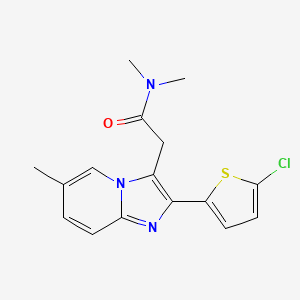

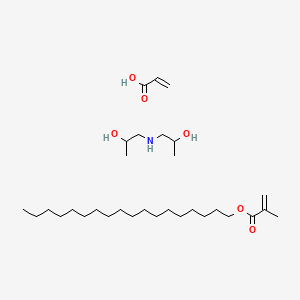

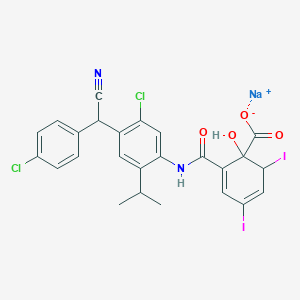

2-((3-Butenylimino)(2-chlorophenyl)methyl)-4-chlorophenol: is an organic compound with the molecular formula C17H15Cl2NO It is a derivative of phenol, characterized by the presence of a butenyl group, an imino group, and two chlorine atoms attached to the phenyl ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((3-Butenylimino)(2-chlorphenyl)methyl)-4-chlorphenol beinhaltet typischerweise die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit 2-Chlorbenzaldehyd und 4-Chlorphenol als primären Ausgangsstoffen.

Bildung der Schiff'schen Base: Der 2-Chlorbenzaldehyd reagiert mit 3-Butenylamin unter Bildung eines Schiff'schen Base-Zwischenprodukts. Diese Reaktion wird üblicherweise in Gegenwart eines sauren Katalysators unter Rückflussbedingungen durchgeführt.

Kondensationsreaktion: Das Schiff'sche Base-Zwischenprodukt unterliegt dann einer Kondensationsreaktion mit 4-Chlorphenol in Gegenwart einer Base, wie z. B. Natriumhydroxid, wodurch das Endprodukt entsteht.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege beinhalten, sind jedoch für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierten Systemen zur präzisen Steuerung der Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation und Chromatographie, um eine hohe Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-((3-Butenylimino)(2-chlorphenyl)methyl)-4-chlorphenol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Chinone führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Aminen oder Alkoholen führt.

Substitution: Die Chloratome am Phenylring können nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen, was zur Bildung von substituierten Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nukleophile: Amine, Thiole.

Hauptprodukte

Oxidation: Chinone.

Reduktion: Amine, Alkohole.

Substitution: Substituierte Phenolderivate.

Wissenschaftliche Forschungsanwendungen

2-((3-Butenylimino)(2-chlorphenyl)methyl)-4-chlorphenol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antimykotische Eigenschaften.

Medizin: Es werden laufend Forschungen durchgeführt, um sein Potenzial als Therapeutikum zur Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten, zu untersuchen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-((3-Butenylimino)(2-chlorphenyl)methyl)-4-chlorphenol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, was zur Hemmung oder Aktivierung spezifischer biologischer Signalwege führt.

Beteiligte Signalwege: Je nach dem spezifischen biologischen Kontext kann sie Signalwege beeinflussen, die mit Zellproliferation, Apoptose oder Signaltransduktion zusammenhängen.

Wirkmechanismus

The mechanism of action of 2-((3-Butenylimino)(2-chlorophenyl)methyl)-4-chlorophenol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-((3-Butenylimino)(2-chlorphenyl)methyl)-4-bromphenol: Ähnliche Struktur, jedoch mit einem Bromatom anstelle von Chlor.

2-((3-Butenylimino)(2-chlorphenyl)methyl)-4-fluorphenol: Ähnliche Struktur, jedoch mit einem Fluoratom anstelle von Chlor.

2-((3-Butenylimino)(2-chlorphenyl)methyl)-4-iodphenol: Ähnliche Struktur, jedoch mit einem Iodatom anstelle von Chlor.

Einzigartigkeit

Die Einzigartigkeit von 2-((3-Butenylimino)(2-chlorphenyl)methyl)-4-chlorphenol liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein sowohl von Imino- als auch von Butenylgruppen, die im Vergleich zu seinen Analogen unterschiedliche chemische und biologische Eigenschaften verleihen.

Eigenschaften

CAS-Nummer |

84611-63-2 |

|---|---|

Molekularformel |

C17H15Cl2NO |

Molekulargewicht |

320.2 g/mol |

IUPAC-Name |

2-[N-but-3-enyl-C-(2-chlorophenyl)carbonimidoyl]-4-chlorophenol |

InChI |

InChI=1S/C17H15Cl2NO/c1-2-3-10-20-17(13-6-4-5-7-15(13)19)14-11-12(18)8-9-16(14)21/h2,4-9,11,21H,1,3,10H2 |

InChI-Schlüssel |

SJDANKNJDQEWFO-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.